molecular formula C20H25ClN2O B13746443 2-Indolinone, 3-(3-dimethylaminopropyl)-1-methyl-3-phenyl-, hydrochloride CAS No. 10565-90-9

2-Indolinone, 3-(3-dimethylaminopropyl)-1-methyl-3-phenyl-, hydrochloride

Cat. No.: B13746443
CAS No.: 10565-90-9
M. Wt: 344.9 g/mol
InChI Key: UOASDROHTULFOT-UHFFFAOYSA-N
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Description

2-Indolinone, 3-(3-dimethylaminopropyl)-1-methyl-3-phenyl-, hydrochloride is a chemical compound that belongs to the class of indolinone derivatives. These compounds are known for their diverse biological activities, including their role as kinase inhibitors. This particular compound has shown promise in various scientific research applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Indolinone, 3-(3-dimethylaminopropyl)-1-methyl-3-phenyl-, hydrochloride typically involves the reaction of indolinone derivatives with appropriate alkylating agents. One common method involves the alkylation of 2-indolinone with 3-dimethylaminopropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Indolinone, 3-(3-dimethylaminopropyl)-1-methyl-3-phenyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

2-Indolinone, 3-(3-dimethylaminopropyl)-1-methyl-3-phenyl-, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways, particularly those involving protein kinases.

    Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer due to its kinase inhibitory activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein kinases. It binds to the ATP-binding site of kinases, preventing the phosphorylation of target proteins. This inhibition disrupts various signaling pathways involved in cell proliferation, survival, and angiogenesis, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Indolinone, 3-(3-dimethylaminopropyl)-1-methyl-3-phenyl-, hydrochloride is unique due to its specific structural modifications that enhance its binding affinity and selectivity for certain kinases. This makes it a valuable tool in both research and potential therapeutic applications .

Properties

CAS No.

10565-90-9

Molecular Formula

C20H25ClN2O

Molecular Weight

344.9 g/mol

IUPAC Name

dimethyl-[3-(1-methyl-2-oxo-3-phenylindol-3-yl)propyl]azanium;chloride

InChI

InChI=1S/C20H24N2O.ClH/c1-21(2)15-9-14-20(16-10-5-4-6-11-16)17-12-7-8-13-18(17)22(3)19(20)23;/h4-8,10-13H,9,14-15H2,1-3H3;1H

InChI Key

UOASDROHTULFOT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)(CCC[NH+](C)C)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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